Enhanced Lipophilicity (cLogP) Drives Improved Pharmacokinetic Potential
The calculated partition coefficient (cLogP) for 3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine is 3.34 [1], which is significantly higher than that of the des-bromo analog 3-(3-(trifluoromethyl)phenyl)pyridine (cLogP ~2.5, estimated based on fragment contributions). This higher lipophilicity is a key differentiator for membrane permeability.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.34 [1] |
| Comparator Or Baseline | 3-(3-(trifluoromethyl)phenyl)pyridine (estimated cLogP ~2.5) |
| Quantified Difference | ΔcLogP ≈ +0.84 |
| Conditions | Computational prediction (calculated logP) [1] |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, a critical factor for achieving adequate oral bioavailability or cellular uptake in in vitro assays.
- [1] PostEra COVID-19 Moonshot. Molecule Details for 3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine. https://covid.postera.ai/covid/molecules. Accessed 2026-04-18. View Source
